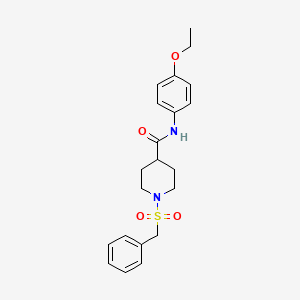![molecular formula C20H26N2OS B11336873 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11336873.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, an azepane ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the azepane ring with a 4-methylphenyl halide in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling of the Azepane and Thiophene Rings: The final step involves coupling the azepane derivative with the thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-difluorophenyl)-2-(azepan-1-yl)acetamide
- 2-(azepan-1-yl)ethyl methacrylate
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring provides flexibility, while the thiophene ring offers aromatic stability and potential electronic interactions.
Propriétés
Formule moléculaire |
C20H26N2OS |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H26N2OS/c1-16-8-10-17(11-9-16)18(22-12-4-2-3-5-13-22)15-21-20(23)19-7-6-14-24-19/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23) |
Clé InChI |
FPPACSBUKSPXAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336795.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336807.png)
![Methyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11336812.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336823.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11336830.png)
![3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336840.png)
![N-cyclooctyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336847.png)
![2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide](/img/structure/B11336853.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11336855.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11336869.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11336870.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11336879.png)
![3-(4-methylbenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336887.png)

